2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole
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Overview
Description
2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole is a complex heterocyclic compound that features a unique combination of pyrrolo, triazolo, pyrimidine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various halides, amines, and thiols under controlled conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, thiols, and various oxidizing and reducing agents. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a range of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole apart is its unique combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H12N6S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H12N6S2/c1-9-10(2)22(16-17-5-7-24-16)14-12(9)15-19-13(11-4-3-6-23-11)20-21(15)8-18-14/h3-8H,1-2H3 |
InChI Key |
YJKAMQTTYCVQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CS4)C5=NC=CS5)C |
Origin of Product |
United States |
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